molecular formula C16H29NO3S2 B2931612 2-(Cyclopentylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone CAS No. 1798029-95-4

2-(Cyclopentylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2931612
CAS No.: 1798029-95-4
M. Wt: 347.53
InChI Key: GZRAJBXFZYWMDV-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound featuring a piperidine ring substituted with an isobutylsulfonyl group at the 4-position and a cyclopentylthio moiety attached to an ethanone backbone. This structure combines sulfonyl, thioether, and ketone functionalities, which influence its physicochemical properties, such as solubility, stability, and reactivity. For instance, chloroacetyl chloride intermediates (as seen in ) could react with cyclopentylthiol to form the thioether linkage, followed by sulfonation of the piperidine ring . Characterization techniques such as IR, NMR (¹H and ¹³C), and mass spectrometry would be essential to confirm its structure, as demonstrated in studies of structurally related ethanone derivatives .

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3S2/c1-13(2)12-22(19,20)15-7-9-17(10-8-15)16(18)11-21-14-5-3-4-6-14/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRAJBXFZYWMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CSC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group is introduced via sulfonylation reactions using isobutylsulfonyl chloride and a suitable base.

    Attachment of the Cyclopentylthio Group: The cyclopentylthio group is attached through a nucleophilic substitution reaction, where a cyclopentylthiol reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.

    Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Functional Groups
Target Compound Cyclopentylthio, Isobutylsulfonyl Thioether, Sulfonyl, Ketone
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Aryl-tetrazole, Piperidine Tetrazole, Amide, Ketone
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone 3,5-Dinitrophenyl Nitroaryl, Ketone

Physicochemical and Dynamic Properties

  • Isomerization Behavior: highlights amide bond isomerization in piperidine-linked ethanones, with an energy barrier of ~67 kJ/mol .
  • Solubility and Stability : The isobutylsulfonyl group in the target compound likely enhances water solubility relative to the lipophilic tetrazole derivatives in . However, the cyclopentylthio moiety may offset this by increasing hydrophobicity.

Table 3: Key Property Comparison

Compound Name Isomerization Barrier (kJ/mol) Notable Stability Features
Target Compound Not observed (ketone backbone) High thermal stability (sulfonyl)
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone 67 Temperature-dependent isomerization

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